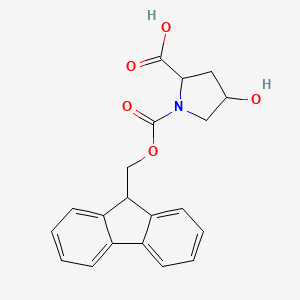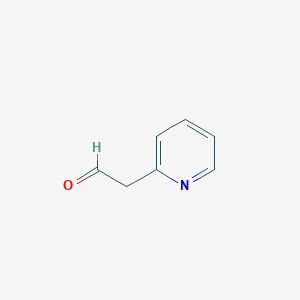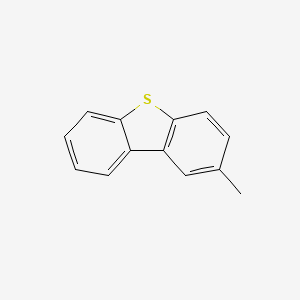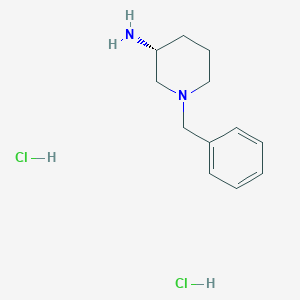![molecular formula C6H5BrN4O B8817267 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one CAS No. 32449-41-5](/img/structure/B8817267.png)
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is a heterocyclic compound with significant interest in medicinal and agricultural chemistry. This compound is known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be achieved through two main routes: annulation of the pyrimidine moiety to the triazole ring and annulation of the triazole fragment to the pyrimidine ring . One common method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the oxidation of aminopyrimidine Schiff bases with iron (III) chloride .
Industrial Production Methods
Industrial production methods for this compound often involve microwave-mediated, catalyst-free synthesis, which is eco-friendly and efficient . This method uses enaminonitriles and benzohydrazides under microwave conditions to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one undergoes various chemical reactions, including:
Oxidation: Conversion of aminopyrimidine Schiff bases to the triazolo[1,5-a]pyrimidine system.
Reduction: Reduction reactions can modify the functional groups attached to the triazolo[1,5-a]pyrimidine core.
Substitution: Halogenation and other substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Oxidation: Iron (III) chloride is commonly used as an oxidizing agent.
Reduction: Various reducing agents can be employed depending on the desired modification.
Substitution: Halogenating agents and other nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidines with different functional groups, enhancing their biological activity .
Aplicaciones Científicas De Investigación
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antibacterial, antifungal, and antiviral activities.
Medicine: Potential use in developing anticancer drugs and other therapeutic agents.
Industry: Applications in agriculture as herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 6-bromo-5-methyl- involves its interaction with various molecular targets. It acts as an inhibitor of specific enzymes and receptors, disrupting cellular processes in pathogens and cancer cells . The compound’s structure allows it to bind effectively to these targets, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Pyrazolo[1,5-a]pyrimidines: Another class of fused heterocycles with similar biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their anticancer properties.
Uniqueness
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
32449-41-5 |
|---|---|
Fórmula molecular |
C6H5BrN4O |
Peso molecular |
229.03 g/mol |
Nombre IUPAC |
6-bromo-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C6H5BrN4O/c1-3-4(7)5(12)11-6(10-3)8-2-9-11/h2H,1H3,(H,8,9,10) |
Clave InChI |
PBADSWFRDNMCQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N2C(=N1)N=CN2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


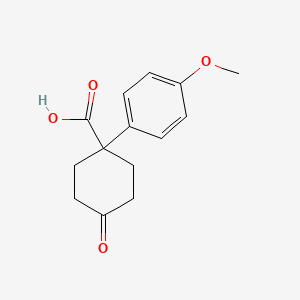
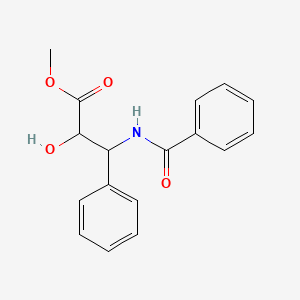
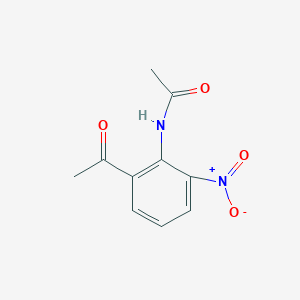

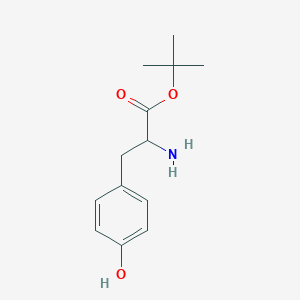

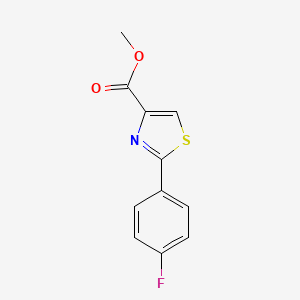
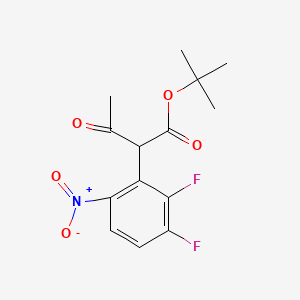
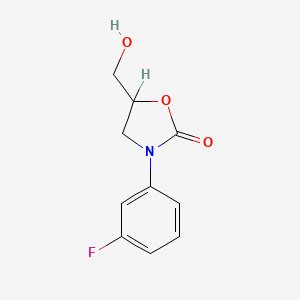
![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, dichloride](/img/structure/B8817278.png)
